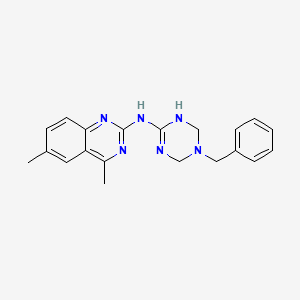

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine

Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a benzyl group at the 5-position and a 4,6-dimethylquinazolin-2-amine moiety. This dual-ring system combines the electron-deficient triazine scaffold with the planar aromatic quinazoline structure, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C20H22N6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine |

InChI |

InChI=1S/C20H22N6/c1-14-8-9-18-17(10-14)15(2)23-20(24-18)25-19-21-12-26(13-22-19)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25) |

InChI Key |

MHBXXPYXADBVHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with formaldehyde and other reagents under controlled conditions.

Quinazoline Core Synthesis: The quinazoline core is prepared through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.

Coupling Reaction: The final step involves coupling the triazine ring with the quinazoline core using benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that compounds with similar structural features to N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit tumor growth by targeting various kinases involved in cancer cell proliferation. The tetrahydrotriazine moiety may enhance the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with DNA or proteins.

Antimicrobial Properties

The sulfonamide group present in related compounds is known for its antibacterial activity. Research into structurally similar compounds suggests that modifications to the triazine or sulfonamide groups can influence their efficacy against bacterial strains. This indicates a potential for this compound to serve as a lead compound in the development of new antibiotics .

Agrochemicals

Pesticidal Applications

Compounds with triazine structures are often explored for their herbicidal properties. The unique structure of this compound may provide a basis for developing new herbicides that target specific pathways in plants while minimizing environmental impact. Studies have shown that modifications to the quinazoline scaffold can enhance selectivity and potency against target weeds .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The presence of nitrogen-containing heterocycles can improve the thermal degradation temperature of polymers and provide additional functionalities such as flame retardancy .

Comparative Analysis of Structural Analogues

To better understand the potential applications of this compound in various fields, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Benzylsulfonamide | Benzene ring with sulfonamide | Antimicrobial |

| Triazole derivatives | Triazole ring structure | Antifungal/Anticancer |

This table highlights the diverse biological activities associated with compounds sharing structural similarities with this compound.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogs with modifications to the triazine substituent, quinazoline substitution pattern, or heterocyclic core. Below is a comparative analysis based on available evidence:

Structural Analogues with Modified Quinazoline Substituents

- N-(5-benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine

- Molecular Formula : C₂₀H₂₂N₆

- Molecular Weight : 346.438 g/mol

- Key Difference : The quinazoline ring bears 4,8-dimethyl groups instead of 4,6-dimethyl.

- Implications : The positional isomerism (4,8- vs. 4,6-dimethyl) may alter π-π stacking interactions or hydrogen-bonding capacity, affecting binding affinity in biological systems .

Analogues with Modified Triazine Substituents

- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine Triazine Substituent: Cycloheptyl replaces benzyl.

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine

Analogues with Combined Modifications

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

- 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine Triazine Substituent: Propyl. Quinazoline Substituents: 8-methoxy, 4-methyl. Molecular Weight: 314.39 g/mol.

Data Table: Comparative Structural and Molecular Properties

Research Findings and Implications

- Substituent Positionality : The 4,6-dimethylquinazoline in the target compound may offer superior steric compatibility in receptor binding compared to the 4,8-dimethyl isomer, as ortho-substituents often enhance planar interactions .

- Triazine Modifications : Benzyl groups (target compound) balance lipophilicity and aromaticity, whereas aliphatic substituents (e.g., cycloheptyl, propyl) may compromise target engagement due to reduced π-π stacking .

- Heterocycle Swaps : Quinazoline derivatives generally exhibit higher planarity and electron-deficient character than benzothiazoles, which could influence applications in catalysis or kinase inhibition .

Biological Activity

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 360.46 g/mol. Its structure includes a quinazoline core substituted with a tetrahydro-triazine moiety, which is believed to play a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6 |

| Molecular Weight | 360.46 g/mol |

| LogP | 4.5436 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 53.042 Ų |

Research indicates that compounds with similar structures often exhibit diverse biological activities such as antitumor, antimicrobial, and anti-inflammatory effects. The presence of the triazine ring is particularly noteworthy as it may enhance interactions with various biological targets through hydrogen bonding and π-π stacking interactions.

Antitumor Activity

A study focusing on structurally related compounds demonstrated that modifications in the triazine or quinazoline moieties significantly influence their efficacy against cancer cell lines. For instance, derivatives of quinazoline have shown promising results in inhibiting tumor growth by inducing apoptosis in various cancer models .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that certain derivatives exhibited significant antibacterial effects by disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, some studies have indicated that this compound may possess anti-inflammatory activity. It has been suggested that the compound could inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines .

Case Study 1: Antitumor Screening

A recent screening assay evaluated the antitumor potential of various quinazoline derivatives including this compound against human cancer cell lines. The results showed an IC50 value of approximately 25 µM for one of the derivatives against A549 lung cancer cells .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial efficacy of related compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus .

Q & A

Q. What are the established synthetic routes for N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as condensation reactions between substituted quinazolines and triazine derivatives. For example, similar compounds (e.g., triazole and quinazoline hybrids) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using polar aprotic solvents like DMF or THF . Optimization may include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for side reactions.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., as demonstrated for triazin-2-yl derivatives in ) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Antioxidant assays : DPPH radical scavenging or FRAP tests assess redox-modulating potential .

- Dose-response curves : Establish IC₅₀ values with triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. How can computational docking studies guide mechanistic investigations of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or DNA topoisomerases). Steps include:

- Protein preparation : Retrieve target structures from PDB (e.g., 3ERT for estrogen receptors).

- Ligand parametrization : Assign partial charges and optimize geometry using Gaussian .

- Validation : Compare docking poses with co-crystallized ligands to assess reliability.

Contradictions between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How should researchers resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Variable analysis : Identify factors like solvent purity, catalyst loading, or reaction time (e.g., THF vs. DMF impacts cyclization efficiency) .

- Design of experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature × catalyst interaction).

- Reproducibility checks : Cross-validate protocols with independent labs, documenting deviations in supplementary materials .

Q. What role can AI-driven automation play in optimizing this compound’s synthesis?

Methodological Answer:

- Smart laboratories : AI platforms (e.g., COMSOL-integrated systems) adjust reaction parameters in real-time based on spectroscopic feedback .

- Predictive modeling : Train neural networks on existing reaction data to forecast optimal conditions (e.g., solvent ratios, temperature windows).

- High-throughput screening : Robotic liquid handlers enable parallel synthesis of derivatives for SAR studies .

Q. How can theoretical frameworks improve research design for studying this compound’s mechanism?

Methodological Answer:

- Conceptual grounding : Link hypotheses to established theories (e.g., lock-and-key vs. induced-fit binding models) .

- Methodological alignment : Use kinetic theory to design time-resolved assays (e.g., stopped-flow spectroscopy for binding kinetics).

- Data interpretation : Apply statistical mechanics to explain entropy/enthalpy trade-offs in molecular interactions .

Q. What protocols ensure stability and shelf-life during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.